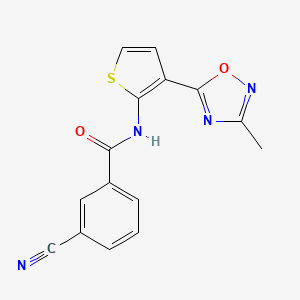

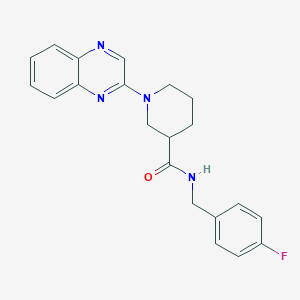

3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an oxadiazole ring, and a thiophene ring . These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, cyanoacetamides, which are similar to part of this compound, can be synthesized through several methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent

This compound, featuring a thiophene and oxadiazole moiety, has been explored for its therapeutic potential . Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities. The cyano and amide groups in the compound may further enhance its biological activity, making it a candidate for drug development and pharmacological studies.

Agriculture: Pesticide and Herbicide Chemistry

In agriculture, compounds like 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide could be studied for their use as pesticides or herbicides due to the bioactivity of the thiophene and oxadiazole components . Their potential to disrupt biological pathways in pests or inhibit growth in weeds makes them valuable for crop protection research.

Material Science: Organic Semiconductor Research

Thiophene is a key component in the synthesis of organic semiconductors. The compound could be investigated for its electrical conductivity properties and its potential use in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs) . Its structural properties might contribute to the development of new materials with improved performance.

Environmental Science: Pollutant Degradation

The reactivity of the cyano and amide groups could make this compound useful in environmental science, particularly in the study of pollutant degradation processes. It could serve as a model compound to understand the breakdown of similar structures in environmental contaminants .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s structure suggests potential for enzyme inhibition, which could be pivotal in understanding metabolic pathways or developing inhibitors for enzymes involved in disease states. The oxadiazole moiety, in particular, is known for its role in enzyme binding .

Synthetic Chemistry: Building Block for Heterocyclic Compounds

Finally, as a building block in synthetic chemistry, this compound’s versatile structure allows for the synthesis of a variety of heterocyclic compounds. Its functional groups are reactive sites that can undergo further chemical transformations, leading to the creation of novel molecules with potential applications in various fields of research .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-cyano-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2S/c1-9-17-14(21-19-9)12-5-6-22-15(12)18-13(20)11-4-2-3-10(7-11)8-16/h2-7H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTJBDHJZYNUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)

![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)

![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)

![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)

![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)

![N-(3-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2953855.png)

![3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2953856.png)

![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)